molecular formula C11H16FN3O4 B12227839 2'-Deoxy-4'-ethyl-2'-fluorocytidine

2'-Deoxy-4'-ethyl-2'-fluorocytidine

Cat. No.: B12227839
M. Wt: 273.26 g/mol
InChI Key: WRHBWEWELIFEKF-UHFFFAOYSA-N
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Description

2'-Deoxy-4'-ethyl-2'-fluorocytidine is a synthetic nucleoside analog characterized by two key structural modifications: a fluorine atom at the 2'-position of the ribose ring and an ethyl group at the 4'-position. These modifications aim to enhance metabolic stability, improve bioavailability, and optimize antiviral or anticancer activity compared to unmodified nucleosides.

Properties

Molecular Formula

C11H16FN3O4

Molecular Weight

273.26 g/mol

IUPAC Name

4-amino-1-[5-ethyl-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C11H16FN3O4/c1-2-11(5-16)8(17)7(12)9(19-11)15-4-3-6(13)14-10(15)18/h3-4,7-9,16-17H,2,5H2,1H3,(H2,13,14,18)

InChI Key

WRHBWEWELIFEKF-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-4’-ethyl-2’-fluorocytidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of the hydroxyl groups of cytidine, followed by selective fluorination at the 2’ position and ethylation at the 4’ position. The final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of 2’-Deoxy-4’-ethyl-2’-fluorocytidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-4’-ethyl-2’-fluorocytidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 2’-Deoxy-4’-ethyl-2’-fluorocytidine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The fluorine atom at the 2’ position enhances its stability and resistance to enzymatic degradation. The compound can inhibit DNA polymerases and other enzymes involved in nucleic acid synthesis, leading to cytotoxic effects .

Comparison with Similar Compounds

Key Observations :

  • 2'-Fluorination : The 2'-fluoro group in 2'-FC enhances resistance to enzymatic degradation compared to unmodified cytidine, improving its half-life in vivo .
  • 4'-Ethyl vs. 4'-Thiol : The 4'-ethyl group in the target compound may increase lipophilicity and membrane permeability compared to the polar 4'-thiol group in T-dCyd, which instead facilitates DNA demethylation and p21 upregulation .

Physicochemical Properties

Critical parameters influencing drug-like properties are compared below:

Compound Molecular Weight Solubility Stability References
2'-Deoxy-4'-ethyl-2'-fluorocytidine ~275.25* Low (predicted) High (fluorine stabilizes glycosidic bond) N/A
2'-FC 245.21 Soluble in DMSO, Methanol Moderate
2',2'-Difluorouridine 264.18 Not reported High (gemcitabine analog)
T-dCyd ~261.29* Aqueous-compatible Labile to thiol oxidation

*Estimated based on structural analogs.

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